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(4-Phenylphenoxy)phosphonic

acid

Cat. No.: B15575746 Get Quote

A detailed look into the computational docking studies of phenylphosphonic acid derivatives

reveals their potential as inhibitors for a range of clinically relevant enzymes. This guide

synthesizes findings from multiple studies to provide a comparative overview of their binding

affinities, interaction mechanisms, and the experimental protocols used to determine these

properties.

Phosphonic acid derivatives are recognized for their ability to mimic the tetrahedral transition

states of substrate hydrolysis, making them effective competitive inhibitors for various

enzymes. The inclusion of a phenyl group in their structure provides a scaffold that can be

modified to enhance potency and selectivity. This guide focuses on the docking studies of (4-
Phenylphenoxy)phosphonic acid and its structural analogs, comparing their interactions with

key enzyme targets.

Comparative Analysis of Binding Affinities
To facilitate a clear comparison of the inhibitory potential of different phenylphosphonic acid

derivatives, the following table summarizes key quantitative data from various docking studies.

This data includes binding energies and inhibition constants (Ki), which are critical indicators of

an inhibitor's efficacy.
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Compound
Target
Enzyme

Binding
Energy
(kcal/mol)

Inhibition
Constant
(Ki)

Type of
Inhibition

Reference

Diethylalkylsu

lfonamido(4-

methoxyphen

yl)methyl)pho

sphonic acid

derivatives

Purple Acid

Phosphatase

(PAP)

Not Reported

1.1 µM (for

hexadecyl

derivative)

Mixed [1]

[(Benzylamin

o)(pyridin-2-

yl)methyl]phe

nylphosphinic

acid

Tyrosinase Not Reported 0.076 mM
Noncompetiti

ve
[2]

4-Sulfonate

containing

aryl α-

hydroxyphos

phonates

Carbonic

Anhydrase I

& II (hCA I &

II),

Acetylcholine

sterase

(AChE)

Not Reported

25.08–69.85

nM (hCA I),

32.33–82.76

nM (hCA II),

1.70–3.50 nM

(AChE)

Not Reported [3]

Nitroarylhydr

oxymethylpho

sphonic acids

CD45 Not Reported Not Reported Competitive [4]

Insights from Molecular Docking Studies
Molecular docking simulations have provided valuable insights into the binding modes of these

phosphonic acid derivatives within the active sites of their target enzymes.

Purple Acid Phosphatase (PAP): For PAP inhibitors, the length of the alkyl chain in

diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives was found to be

a crucial factor for potency. A longer alkyl chain appears to anchor the inhibitor more strongly

into a groove adjacent to the active site, leading to a mixed-type inhibition.[1]
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Tyrosinase: In the case of tyrosinase inhibitors, the introduction of bulky phenyl moieties to the

phosphonic and amino groups of [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid was

important for its inhibitory activity.[2]

Carbonic Anhydrases and Acetylcholinesterase: Docking studies of 4-sulfonate containing aryl

α-hydroxyphosphonates with hCA I, hCA II, and AChE helped to determine the binding modes

and key interactions responsible for the observed potent inhibition.[3]

CD45: For nitroarylhydroxymethylphosphonic acids targeting CD45, it was discovered that both

the alpha-hydroxy and nitro groups are essential for activity. The potency was enhanced by

adding a large lipophilic group on the aryl ring adjacent to the phosphonic acid moiety, and

kinetic studies confirmed these compounds are competitive inhibitors that bind to the active

site.[4]

Experimental Protocols: A Closer Look
The methodologies employed in the cited docking studies are crucial for understanding the

validity and implications of the results. Below is a generalized workflow and details of the

experimental protocols.

Molecular Docking Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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